Norbraylin Norbraylin Norbraylin is a natural product found in Cedrelopsis grevei with data available.
Brand Name: Vulcanchem
CAS No.: 60796-64-7
VCID: VC20745183
InChI: InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3
SMILES: CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

Norbraylin

CAS No.: 60796-64-7

Cat. No.: VC20745183

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Norbraylin - 60796-64-7

CAS No. 60796-64-7
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name 6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
Standard InChI InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3
Standard InChI Key OYPWMLRFDXSKJG-UHFFFAOYSA-N
SMILES CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C
Canonical SMILES CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C
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Norbraylin is a naturally occurring benzoyl α-pyrone compound recognized for its inhibitory activity against phosphodiesterase-4 (PDE4), making it a subject of interest in pharmacological research. This coumarin derivative demonstrates potential therapeutic applications in inflammatory diseases and serves as an intermediate in pharmaceutical synthesis. Below is a comprehensive analysis of its properties, research findings, and pharmacological relevance.

Natural Occurrence and Synthesis

Norbraylin has been identified in plant species such as Cedrelopsis grevei and Zanthoxylum asiaticum . It is typically isolated through chromatographic techniques and characterized via spectroscopic methods (NMR, HRESIMS) . Synthetic routes focus on its utility as an intermediate for modifying biological activity or reducing side effects in derivative compounds.

Pharmacological Activity

PDE4 Inhibition

Norbraylin exhibits moderate PDE4D2 inhibition with an IC₅₀ = 7.15 μM, compared to the reference drug Rolipram (IC₅₀ = 0.62 μM). PDE4 inhibition elevates intracellular cAMP levels, modulating inflammatory responses.

CompoundPDE4D2 IC₅₀ (μM)Selectivity Notes
Norbraylin7.15Broad anti-inflammatory
Rolipram0.62PDE4B/D preference

Additional Biological Effects

  • Anti-inflammatory: Reduces cytokines in asthma and allergic rhinitis models .

  • Anticancer Potential: Structural features suggest cAMP-mediated apoptosis induction, though direct evidence remains limited.

Research Applications

  • Drug Development: Used to synthesize analogs with enhanced PDE4 affinity.

  • Mechanistic Studies: Explores cAMP signaling in autoimmune disorders .

Future Directions

Current research focuses on:

  • Structural optimization to improve PDE4 selectivity.

  • In vivo validation of anti-inflammatory efficacy.

  • Exploration of dual-target inhibitors combining PDE4 with other pathways (e.g., MAPK) .

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